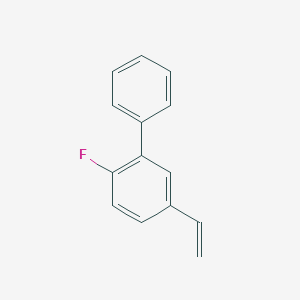

2-Fluoro-5-vinyl-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1-fluoro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h2-10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDFVOCBCSWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic systems profoundly alters their physicochemical properties. nih.gov Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, fluorinated aromatic compounds often exhibit enhanced thermal and metabolic stability. nih.gov The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, yet its electronic influence can drastically change the reactivity and intermolecular interactions of the molecule. nih.gov This "fluorine effect" is leveraged in various fields, including the design of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals, where it can improve properties like lipophilicity and binding affinity to biological targets. nih.govrsc.orgacs.org

Fluorinated biphenyls, in particular, are valued for their rigidity, chemical stability, and electron-poor nature, which make them excellent building blocks for a variety of applications. rsc.orgacs.org The position of the fluorine substituent on the biphenyl (B1667301) core can be precisely controlled to fine-tune the electronic and conformational properties of the molecule, influencing its performance in materials and biological systems. nih.gov

Overview of Biphenyl Core Architectures in Contemporary Chemical Research

The biphenyl (B1667301) scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in modern chemical research. rsc.orgdoaj.org Its inherent rigidity and planarity provide a well-defined three-dimensional structure that is foundational to the design of a wide array of functional molecules. ontosight.ai Biphenyl derivatives are ubiquitous in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic activities, including anti-inflammatory, antihypertensive, and anticancer agents. rsc.orgdoaj.org

In materials science, the biphenyl unit is a key component in the construction of liquid crystals, organic semiconductors, and fluorescent materials. rsc.orgarabjchem.org The ability to functionalize the biphenyl core at various positions allows for the systematic modification of its electronic and photophysical properties, enabling the development of materials with tailored characteristics for specific applications. rsc.org

Strategic Importance of Vinyl Functionalization in Organic Synthesis and Materials Science

The vinyl group (–CH=CH2) is a versatile functional group in organic chemistry, serving as a key building block for a wide range of chemical transformations. wikipedia.org Its presence on an aromatic ring introduces a site of unsaturation that can participate in numerous reactions, including polymerization, cross-coupling, and various addition reactions. wikipedia.orgrsc.org This reactivity makes vinyl-substituted aromatic compounds valuable precursors for the synthesis of complex organic molecules and polymers. rsc.orgacs.org

In materials science, the vinyl group is of paramount importance for the creation of polymers with specific properties. researchgate.netgoogle.com The polymerization of vinyl-containing monomers is a fundamental process for producing a vast array of plastics and resins. mdpi.com Furthermore, the vinyl group can be used to graft molecules onto surfaces or to create cross-linked networks, thereby modifying the properties of materials for applications such as coatings, adhesives, and advanced composites. mdpi.com The ability of the vinyl group to undergo a variety of transformations makes it a strategic tool for the design and synthesis of functional materials. nih.gov

Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Vinyl Biphenyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties of molecules. A common approach involves geometry optimization using a specific functional and basis set, such as B3LYP/6-311+G*, to find the molecule's most stable three-dimensional structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) AnalysisThe HOMO and LUMO are known as the frontier molecular orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable.

For example, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which suggests good kinetic stability. The distribution of these orbitals shows the likely regions for electrophilic and nucleophilic attacks.

Conformational Landscape and Rotational Energy Barriers of the Biphenyl (B1667301) Core

The two phenyl rings in biphenyl are not typically coplanar due to steric hindrance between the hydrogen atoms at the ortho positions. The angle between the planes of the two rings is known as the dihedral or torsional angle. The conformational landscape of a biphenyl derivative is defined by how the molecule's energy changes as this dihedral angle is varied.

Computational methods can determine the energy barriers to rotation around the central carbon-carbon single bond. There are two main barriers:

The barrier at 0° (planar conformation), where steric repulsion is maximized.

The barrier at 90° (perpendicular conformation), where π-electron conjugation between the rings is completely lost.

Experimental barriers for biphenyl itself are approximately 6.0 ± 2.1 kJ/mol at 0° and 6.5 ± 2.0 kJ/mol at 90°. Theoretical studies on various substituted biphenyls show that substituents, especially at the ortho positions, can significantly increase these rotational barriers.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color scale to denote different potential values:

Red: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen.

Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green: Regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Global Reactivity Parameters (e.g., Electrophilicity Index, Chemical Hardness)

| Parameter | Formula | Description |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a species to accept electrons. |

These parameters provide a quantitative framework for comparing the reactivity of different molecules. For example, a study of various difluorinated biphenyl compounds used these parameters to conclude that a nitro-substituted biphenyl was relatively more reactive, while tert-butyl and dimethoxy-substituted biphenyls were more stable.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. For 2-Fluoro-5-vinyl-biphenyl, DFT calculations can elucidate potential reaction mechanisms, identify transition states, and determine activation energies, providing a deeper understanding of its chemical behavior.

Reaction Pathway Analysis:

DFT is instrumental in mapping the potential energy surface for various reactions involving this compound. The vinyl group, in particular, is a site of high reactivity, susceptible to addition reactions, polymerization, and palladium-catalyzed cross-coupling reactions. researchgate.net A typical DFT study would involve:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, intermediates, and transition states.

Transition State Search: Identifying the saddle point on the potential energy surface that connects reactants to products. This is crucial for understanding the kinetic feasibility of a reaction.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle point for transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the reaction pathway from the transition state down to the reactants and products to ensure the correct connection.

For instance, in a hypothetical electrophilic addition to the vinyl group, DFT could be used to model the approach of an electrophile, the formation of a carbocation intermediate, and the subsequent nucleophilic attack. The calculated energy profile would reveal the activation barriers for each step, indicating the rate-determining step of the reaction. researchgate.netrsc.org

Analysis of Transition States:

The transition state is a critical, fleeting molecular arrangement that determines the rate and outcome of a chemical reaction. DFT allows for the detailed characterization of these structures. For reactions involving this compound, such as its participation in a Diels-Alder reaction or polymerization, the transition state geometries would reveal the extent of bond formation and breaking.

| Parameter | Reactant (this compound + Maleic Anhydride) | Transition State | Product (Cycloadduct) |

| C-C Bond Distance (Å) (Vinyl-Dienophile) | > 3.5 | ~2.2 - 2.5 | ~1.5 |

| Relative Energy (kcal/mol) | 0 | +25 (Example Value) | -30 |

| Imaginary Frequency (cm⁻¹) | 0 | -450 (Example Value) | 0 |

This table provides hypothetical data for a Diels-Alder reaction involving this compound to illustrate the type of information obtained from DFT calculations of a transition state. Actual values would require specific quantum chemical computations.

Studies on similar substituted biphenyls have shown that substituents can significantly influence reaction barriers. researchgate.net The fluorine atom at the 2-position in this compound, being electron-withdrawing, would be expected to influence the electronic properties of the adjacent phenyl ring and, consequently, the reactivity of the molecule. DFT can precisely quantify these electronic effects on the transition state energies.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of the conformational dynamics and intermolecular interactions of this compound in various environments.

Conformational Dynamics:

The biphenyl unit is not rigid; the two phenyl rings can rotate relative to each other around the central C-C single bond. This rotation is characterized by a dihedral angle, and its flexibility is a key aspect of the molecule's dynamic behavior. MD simulations can track this dihedral angle over time, revealing the preferred conformations and the energy barriers between them.

The fluorine atom at the ortho position (2-position) would introduce steric hindrance, likely affecting the potential energy surface of this rotation and favoring a more twisted conformation compared to unsubstituted biphenyl.

Simulated Dynamic Parameters:

| Property | Description | Predicted Behavior for this compound |

| Biphenyl Dihedral Angle | The angle between the two phenyl rings. | The simulation would likely show a preference for a non-planar (twisted) conformation due to the ortho-fluoro substituent. |

| Vinyl Group Orientation | The rotation of the vinyl group relative to the phenyl ring. | MD simulations can reveal the rotational freedom and preferred orientation of the vinyl group. |

| Solvation Shell Dynamics | The arrangement and movement of solvent molecules around the solute. | In a polar solvent, specific interactions with the fluorine atom and the pi-system of the rings would be observed. |

This table describes the expected outcomes from a Molecular Dynamics simulation of this compound.

MD simulations are also invaluable for understanding how this compound would interact with other molecules, such as in a solution or within a polymer matrix. mdpi.com By simulating a system containing multiple molecules, one can study aggregation behavior, solvation effects, and the dynamics of intermolecular interactions, which are governed by forces like van der Waals and electrostatic interactions. mdpi.comnih.gov The strong electronegativity of the fluorine atom would create a localized partial negative charge, influencing the molecule's electrostatic interactions with its surroundings. mdpi.com

Chemical Reactivity and Functionalization Strategies of 2 Fluoro 5 Vinyl Biphenyl

Polymerization Reactions of the Vinyl Moiety

The vinyl group of 2-fluoro-5-vinyl-biphenyl serves as a polymerizable moiety, enabling the formation of polymers with fluorine-containing biphenyl (B1667301) side chains. These polymers are of interest for their potential applications in materials science due to their unique thermal, chemical, and electronic properties. Both conventional free-radical polymerization and controlled living polymerization techniques can be employed to synthesize polymers from this monomer.

Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. In the case of vinylbiphenyl derivatives, initiators such as azobisisobutyronitrile (AIBN) are typically used to generate radicals and initiate the polymerization process. The polymerization of 4-vinylbiphenyl, a related compound, has been shown to proceed via free-radical polymerization to yield high molecular weight polymers. While specific studies on the free-radical polymerization of this compound are not extensively detailed in the provided search results, the general principles of vinyl polymerization suggest that it would undergo polymerization under similar conditions. The resulting poly(this compound) would be expected to be a white, powdery solid, likely soluble in common organic solvents, and exhibiting high thermal stability.

Controlled Living Polymerization Techniques

Controlled/living polymerization methods offer precise control over polymer molecular weight, architecture, and dispersity. Techniques such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization are prominent examples. These methods are particularly valuable for the synthesis of well-defined fluorinated polymers.

For fluorinated styrene (B11656) derivatives, RAFT polymerization has been shown to be a versatile method for producing copolymers with controlled structures. While specific experimental data for the controlled living polymerization of this compound is not available in the provided results, the general applicability of these techniques to other vinyl monomers, including fluorinated styrenes and vinylbiphenyls, suggests that they could be successfully applied. The use of such techniques would enable the synthesis of block copolymers and other complex architectures incorporating the this compound unit.

Cycloaddition Reactions Involving the Vinyl Group

The vinyl group of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The reactivity of the vinyl group in these reactions is influenced by the electronic effects of the substituted biphenyl ring. The fluorine atom, being an electron-withdrawing group, can affect the electron density of the vinyl double bond.

Studies on related fluorinated styrenes in Diels-Alder reactions have shown that the presence of fluorine can influence the reaction rate and stereoselectivity. For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes proceeds to give fluorinated norbornenes in high yields. While specific examples for this compound are not provided, it is expected to react with suitable dienes under appropriate conditions to form cycloadducts.

Hydrogenation and Halogenation of the Vinyl Moiety

The vinyl group of this compound can be readily transformed through hydrogenation and halogenation reactions.

Hydrogenation: Catalytic hydrogenation can be employed to saturate the vinyl double bond, converting it to an ethyl group. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Sustainable hydrogenation methods for various vinyl derivatives have been developed, achieving high conversion and selectivity under mild conditions. This reaction would yield 2-fluoro-5-ethyl-biphenyl.

Halogenation: The vinyl group can undergo addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds via an electrophilic addition mechanism and would result in the formation of the corresponding dihaloethane derivative, for example, 2-fluoro-5-(1,2-dibromoethyl)biphenyl.

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the existing substituents: the fluorine atom, the vinyl group, and the phenyl group.

The phenyl group is known to be an ortho, para-directing activator in electrophilic aromatic substitution. The fluorine atom is a deactivator but is also ortho, para-directing. The vinyl group is generally considered a weakly activating, ortho, para-directing group. The outcome of an EAS reaction on this compound will depend on the interplay of these directing effects and the reaction conditions. Substitution is generally favored on the more activated ring. Given that the fluorine atom is deactivating, electrophilic attack is more likely to occur on the unsubstituted phenyl ring at the ortho and para positions. However, substitution on the fluorinated ring is also possible, with the positions ortho and para to the vinyl group and ortho to the fluorine atom being potential sites of reaction. For example, nitration of fluorotoluene derivatives has been shown to be highly regioselective.

Nucleophilic Aromatic Substitution on the Fluorinated Ring

The presence of the electron-withdrawing fluorine atom on one of the phenyl rings makes the this compound system a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this case, the fluorine atom itself would be the leaving group. The reactivity of the fluorinated ring towards nucleophilic attack would be enhanced by the presence of other electron-withdrawing groups on that same ring. While the vinyl group is not a strong electron-withdrawing group, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom may be possible. Studies on polyfluoroarenes have demonstrated that fluorine atoms can be displaced by various nucleophiles. The regioselectivity of such a reaction on this compound would depend on the position of activation and the nature of the nucleophile.

Derivatization for Enhanced or Modified Properties

Extensive research of publicly available scientific literature and patent databases did not yield specific examples of the derivatization of this compound to enhance or modify its properties. While the individual functional groups of this molecule—the vinyl group and the fluorobiphenyl core—are amenable to a wide range of chemical transformations, specific studies detailing the synthesis of derivatives from this compound and the resulting property modifications could not be identified.

Applications of 2 Fluoro 5 Vinyl Biphenyl in Advanced Materials Science

Precursors for Microporous Organic Polymers (MOPs) and Porous Aromatic Frameworks (PAFs)

While direct polymerization of 2-Fluoro-5-vinyl-biphenyl into Microporous Organic Polymers (MOPs) is not extensively documented in dedicated literature, its structural motifs are highly relevant to the construction of Porous Aromatic Frameworks (PAFs). PAFs are a subclass of MOPs characterized by their robust, covalently bonded aromatic structures, leading to permanent porosity and high thermal stability. semanticscholar.orggoogle.com The vinyl group on the biphenyl (B1667301) core serves as a reactive site for polymerization, enabling the formation of a rigid, three-dimensional network. The presence of the fluorine atom can influence the intermolecular interactions within the polymer network, potentially enhancing gas sorption properties and the chemical stability of the framework.

The general strategy for creating PAFs involves the self-condensation or cross-coupling of multifunctional aromatic monomers. semanticscholar.orgresearchgate.net In this context, a vinyl-functionalized biphenyl derivative like this compound could be a valuable co-monomer. The rigid biphenyl unit contributes to the formation of a stable porous structure, a key characteristic of PAFs. semanticscholar.org Furthermore, fluorinated porous materials have been shown to exhibit unique properties, such as fluorophilicity, which can be exploited for specific adsorption applications. rsc.orgnih.gov

Building Blocks for Organic Electronic and Optoelectronic Devices

The electronic properties conferred by the fluoro and vinyl substituents make this compound and its derivatives promising candidates for use in a variety of organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

In the field of Organic Light-Emitting Diodes (OLEDs), fluorinated and vinyl-substituted aromatic compounds are instrumental in developing efficient and stable emitters and host materials. documentsdelivered.com The introduction of fluorine atoms into organic molecules can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing charge injection and transport, as well as for achieving desired emission colors. researchgate.net

The vinyl group provides a site for polymerization or for attaching the molecule to a polymer backbone, which can improve the morphological stability and processability of the emissive layer in an OLED. This is particularly important for solution-processed devices. While specific research on this compound in OLEDs is not abundant, the combination of a biphenyl core, a fluorine substituent, and a polymerizable vinyl group aligns with the design principles for advanced OLED materials.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics. mdpi.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Fluorination of organic semiconductors is a well-established strategy to enhance their performance and stability. The high electronegativity of fluorine can lower the LUMO energy level, facilitating electron injection and transport, which is beneficial for n-type and ambipolar OFETs.

The biphenyl structure provides a rigid backbone for charge transport, and the vinyl group allows for the incorporation of the molecule into a polymeric semiconductor, which can lead to improved film formation and device performance. mdpi.com The combination of these features in this compound suggests its potential as a building block for novel organic semiconductors for OFET applications.

Organic Solar Cells (OSCs) and Photovoltaics

In the realm of Organic Solar Cells (OSCs), molecular design plays a critical role in achieving high power conversion efficiencies. The introduction of fluorine atoms into donor or acceptor molecules can influence their electronic properties, absorption spectra, and molecular packing, all of which are key parameters for efficient charge generation and collection. Fluorinated biphenyl units have been incorporated into organic photovoltaic materials to modulate their electronic characteristics.

The vinyl group offers a reactive handle for creating polymeric donors or acceptors, which often exhibit better film-forming properties and stability compared to their small-molecule counterparts. The structural attributes of this compound make it a plausible monomer for the synthesis of new conjugated polymers for OSC applications.

Components in Liquid Crystalline Materials for Display Technologies

The incorporation of fluorine atoms into liquid crystal molecules is a widely used strategy to tailor their physical properties for display applications. Fluorinated liquid crystals often exhibit a desirable combination of properties, including a broad nematic phase range, low viscosity, and high dielectric anisotropy.

Influence of Fluoro and Vinyl Substituents on Mesophase Behavior

The mesophase behavior of liquid crystals is highly sensitive to their molecular structure. The introduction of a lateral fluoro substituent can significantly impact the melting point and clearing point of a liquid crystal, as well as the type of mesophases it exhibits. The high polarity and small size of the fluorine atom can alter the intermolecular forces and molecular packing, leading to changes in the thermal stability of the mesophases.

Liquid Crystal Diluters and Host-Guest Systems

The unique molecular structure of this compound makes it a compound of significant interest in the field of liquid crystal (LC) technology. Its application extends to its use as a liquid crystal diluter and as a component in host-guest systems, where its specific properties can be leveraged to modify and enhance the performance of liquid crystal mixtures.

As a liquid crystal diluter, this compound can be introduced into a host liquid crystal mixture to alter its bulk physical properties. The introduction of a lateral fluorine atom on the biphenyl core is a well-established strategy for modifying key characteristics of liquid crystal materials. tandfonline.comresearchgate.netresearchgate.net Specifically, the fluorine substituent can influence the dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁) of the mixture. tandfonline.comfigshare.com The high electronegativity of the fluorine atom can induce a significant dipole moment, thereby increasing the dielectric anisotropy, which is a crucial parameter for display applications. researchgate.net Furthermore, the presence of the vinyl group offers potential for polymerization, enabling the formation of polymer-stabilized liquid crystal systems with improved switching times and stability.

The primary functions of a liquid crystal diluter include lowering the melting point and reducing the viscosity of the host mixture, which is advantageous for creating fast-response liquid crystal displays. tandfonline.com Fluorinated biphenyls have been shown to be effective in achieving these goals. tandfonline.comresearchgate.net By carefully selecting the concentration of the diluter, a fine balance between various properties such as response time and operating voltage can be achieved.

Below is a table summarizing the typical effects of fluorinated biphenyl diluters on the properties of a host liquid crystal mixture, based on findings from related compounds.

| Property | Effect of Adding Fluorinated Biphenyl Diluter | Rationale |

| Dielectric Anisotropy (Δε) | Increase | The C-F bond introduces a strong dipole moment perpendicular to the long molecular axis. researchgate.net |

| Birefringence (Δn) | Can be tailored | The effect depends on the specific structure and its influence on molecular polarizability. |

| Viscosity (γ₁) | Decrease | The introduction of fluorine can disrupt intermolecular packing, leading to lower viscosity. tandfonline.com |

| Melting Point (Tₘ) | Decrease | Fluorine substitution can disrupt the crystalline packing of the molecules. tandfonline.comresearchgate.net |

| Clearing Point (T₋) | May decrease | The diluter can disrupt the long-range orientational order of the host liquid crystal. researchgate.net |

Scaffolds for Ligand Design in Transition Metal Catalysis

The biphenyl scaffold is a privileged structure in the design of ligands for transition metal catalysis, and the introduction of fluorine atoms can further enhance their utility. researchgate.net this compound serves as a valuable building block for creating sophisticated ligands that can modulate the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst.

The fluorine atom at the 2-position of the biphenyl ring exerts a significant electronic effect through its high electronegativity. This can alter the electron density at the metal center to which the ligand is coordinated, which is a critical factor in catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands play a crucial role in the efficiency of oxidative addition and reductive elimination steps. acs.org By incorporating the 2-fluoro-biphenyl moiety into the ligand structure, it is possible to fine-tune these electronic parameters.

Furthermore, the vinyl group at the 5-position provides a versatile handle for further functionalization or for anchoring the ligand to a solid support. This allows for the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The vinyl group can undergo a variety of chemical transformations, enabling the synthesis of a diverse library of ligands from a single scaffold.

The combination of organofluorine chemistry with transition metal-catalyzed C-H bond functionalization has provided straightforward methods to access novel fluorinated scaffolds for ligand design. chimia.chbeilstein-journals.org The use of fluorinated biphenyls in catalysis is inspired by their successful application in other areas of materials science, such as liquid crystals. researchgate.net

The table below outlines the key features of the this compound scaffold for ligand design.

| Feature of Scaffold | Implication for Ligand Design and Catalysis |

| Fluorine Substituent | Modulates the electronic properties of the metal center, influencing catalytic activity and selectivity. researchgate.net |

| Biphenyl Core | Provides a rigid and sterically defined backbone, which can be used to create chiral environments for asymmetric catalysis. researchgate.net |

| Vinyl Group | Allows for post-synthetic modification, immobilization on solid supports, or the creation of polymeric ligands. |

| Overall Structure | Offers a platform for creating ligands with tailored steric and electronic properties for specific catalytic applications. |

Investigation as ¹⁹F NMR Probes for Molecular Structure Elucidation

The presence of a fluorine atom in this compound makes it an excellent candidate for investigation using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique for the structural elucidation of fluorine-containing compounds due to the favorable properties of the ¹⁹F nucleus. nih.govrsc.org

The ¹⁹F nucleus has a nuclear spin of 1/2 and a high gyromagnetic ratio, resulting in a high NMR sensitivity, which is comparable to that of ¹H. Moreover, ¹⁹F has a 100% natural abundance, meaning that all fluorine atoms in a sample are NMR-active. nih.gov A key advantage of ¹⁹F NMR is its large chemical shift range, which is significantly wider than that of ¹H NMR. This large dispersion of chemical shifts minimizes signal overlap, even in complex molecular environments, making spectral interpretation more straightforward. jeolusa.com

The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. Any changes in the molecular structure, conformation, or intermolecular interactions in the vicinity of the fluorine atom will result in a discernible change in its ¹⁹F chemical shift. This sensitivity makes the fluorine atom a "spectroscopic spy" that can provide detailed information about its surroundings. nih.gov

For instance, if this compound is incorporated into a larger molecule or a material, the ¹⁹F NMR signal can be used to probe its integration, orientation, and interactions within the system. The through-space and through-bond couplings between ¹⁹F and other nuclei, such as ¹H and ¹³C, provide additional structural information, allowing for the determination of connectivity and spatial proximity. rsc.org This is particularly useful in complex mixtures where the separation of components is not feasible. nih.govrsc.org

The table below summarizes the key characteristics of ¹⁹F NMR that make it a valuable tool for studying compounds like this compound.

| ¹⁹F NMR Parameter | Significance for Structural Elucidation |

| Chemical Shift (δ) | Highly sensitive to the local electronic environment, providing information on molecular structure and intermolecular interactions. nih.gov |

| Spin-Spin Coupling (J) | Provides information on through-bond connectivity to other nuclei (e.g., ¹H, ¹³C), aiding in the assignment of the molecular structure. rsc.org |

| Nuclear Overhauser Effect (NOE) | Can be used to determine through-space proximity to other nuclei, providing insights into molecular conformation and intermolecular packing. |

| Relaxation Times (T₁, T₂) | Can provide information on molecular dynamics and the local environment of the fluorine nucleus. |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Pathways with Enhanced Sustainability

Future synthetic research will likely focus on greener and more efficient methods for producing 2-Fluoro-5-vinyl-biphenyl and its derivatives. Traditional methods for creating biphenyl (B1667301) structures, such as the Suzuki-Miyaura coupling, are effective but often rely on palladium catalysts and organic solvents. nih.govacs.org Emerging sustainable approaches aim to mitigate the environmental impact of these processes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, higher yields, and easier scalability. acsgcipr.orgyoutube.commdpi.com Future work could adapt Suzuki coupling reactions for this compound into a flow system, potentially using heterogeneous catalysts to simplify product purification and catalyst recycling. vapourtec.comrsc.org This would reduce solvent waste and energy consumption, aligning with the principles of green chemistry.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity under mild reaction conditions. nih.gov Research into engineered enzymes, such as cytochrome P450s, has shown promise for the oxidative cross-coupling of aromatic compounds to form biaryl bonds. chemistryviews.orgacs.org A significant future challenge will be to develop biocatalysts capable of selectively coupling a fluorinated benzene (B151609) derivative with a vinyl-substituted benzene derivative to form the target molecule, thereby avoiding the need for pre-functionalized starting materials and harsh reagents.

Exploration of Advanced Catalytic Applications

The biphenyl scaffold is a cornerstone of many privileged ligands in homogeneous catalysis. The specific substitution pattern of this compound suggests its potential use as a precursor to novel, highly specialized ligands.

The vinyl group can be readily transformed into a variety of other functional groups, including phosphines, which are crucial for coordination to transition metals. The fluorine atom, with its strong electron-withdrawing properties, can significantly modulate the electronic environment of the resulting metal-ligand complex. This electronic tuning can influence the catalyst's activity, selectivity, and stability. liv.ac.ukchemrxiv.org Future research could involve the synthesis of a library of phosphine (B1218219) ligands derived from this compound and their evaluation in challenging cross-coupling reactions.

Integration into Hybrid Organic-Inorganic Materials

Hybrid materials, which combine organic and inorganic components at the molecular level, offer synergistic properties not available from the individual constituents. The vinyl group of this compound makes it an ideal organic building block, or "linker," for polymerization or direct incorporation into inorganic frameworks.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. cd-bioparticles.net By using this compound as a linker (or a derivative thereof), it may be possible to synthesize novel MOFs. The fluorine atoms lining the pores could impart specific properties like hydrophobicity and tailored adsorption affinities for certain gases. researchgate.net The vinyl groups, meanwhile, could remain accessible within the pores for post-synthetic modification, allowing for the grafting of other functional molecules. nih.govacs.org

Polymer-Based Hybrids: The vinyl group allows this compound to act as a monomer in polymerization reactions. This could be used to create fluorinated polymer coatings on inorganic nanoparticles (e.g., silica, titania), thereby modifying their surface properties for improved dispersion in polymer composites or for creating specialized stationary phases in chromatography.

Multi-functional Material Design Incorporating this compound

The combination of fluorine and a polymerizable vinyl group in a single molecule opens avenues for designing advanced, multi-functional materials. Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. rsc.orgrsc.org

Advanced Polymers: The polymerization of this compound could lead to new fluorinated polystyrene analogues. The presence of the fluorine atom can alter the polymer's physical and electronic properties, such as its glass transition temperature, refractive index, and dielectric constant. elsevierpure.com These materials could find applications in optoelectronics, for example, as low-loss materials for optical waveguides or as components in advanced display technologies. nbinno.comrsc.orgacs.orgmdpi.com

Functional Coatings: Copolymers incorporating this compound could be designed to have specific surface properties. The fluorinated biphenyl units would tend to migrate to the surface, creating hydrophobic and oleophobic coatings with potential applications in anti-fouling, self-cleaning, and low-friction surfaces.

Computational-Experimental Synergies in Compound Design

Modern materials development relies heavily on the interplay between computational modeling and experimental validation. nih.gov For a molecule like this compound, this synergy will be crucial in predicting its behavior and guiding its application.

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure (such as HOMO/LUMO energy levels), and spectroscopic properties. nih.govacs.org This information is vital for understanding its potential in electronic and optoelectronic applications. Furthermore, DFT can model the interactions of the molecule with metal surfaces or within the active site of a catalyst, helping to design better catalytic systems or understand adsorption phenomena in hybrid materials. researchgate.net

Catalyst and Ligand Design: Computational tools are increasingly used to design ligands with specific steric and electronic properties for transition metal catalysis. acs.orgbris.ac.uksemanticscholar.org By modeling derivatives of this compound, researchers can computationally screen potential ligands for desired catalytic performance before undertaking lengthy and costly synthetic work. This predictive power accelerates the discovery of new and more efficient catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.